REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].CC1(C)[O:18][C:17](=O)[CH:16]=[C:15]([CH3:20])[O:14]1>>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:11][C:17](=[O:18])[CH2:16][C:15](=[O:14])[CH3:20])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CN=C1N
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
CC1(OC(=CC(O1)=O)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluent
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=CN=C1NC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |